molecular formula C4H8O2 B1221721 Isopropyl formate CAS No. 625-55-8

Isopropyl formate

Cat. No.: B1221721
CAS No.: 625-55-8
M. Wt: 88.11 g/mol
InChI Key: RMOUBSOVHSONPZ-UHFFFAOYSA-N
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Description

Isopropyl formate, also known as formic acid isopropyl ester, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid with a fruity odor, commonly used as a flavoring agent and fragrance. The compound is an ester formed from formic acid and isopropanol, and it is known for its pleasant smell and volatility .

Mechanism of Action

Target of Action

Isopropyl formate, also known as propan-2-yl formate, is primarily used as a flavoring and fragrance agent . It does not have a specific biological target as it is not a drug or a biologically active compound. Instead, it interacts with olfactory receptors to produce a specific scent or flavor.

Biochemical Pathways

It can be produced through the esterification of formic acid with isopropanol . In the environment, it can undergo oxidation reactions initiated by radicals like Cl- and OH-, leading to various products .

Pharmacokinetics

Its physical properties such as its boiling point (68°c) and density (0884 g/mL at 25°C) suggest that it is a volatile compound that can readily evaporate and be inhaled . Its solubility in water and miscibility with alcohol, ether, and most organic solvents suggest that it can be absorbed and distributed in the body, although the specifics would depend on the route of exposure and other factors.

Biochemical Analysis

Biochemical Properties

Isopropyl formate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the case of this compound, the hydrolysis reaction yields isopropanol and formic acid. Esterases, such as carboxylesterases, interact with this compound by binding to the ester bond and facilitating its cleavage. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. In microbial cells, such as Escherichia coli, this compound can affect cell growth and viability. High concentrations of this compound can lead to membrane permeabilization, disrupting cellular homeostasis and leading to cell death . Additionally, this compound can impact cellular metabolism by altering the expression of genes involved in stress response and detoxification pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with cellular membranes and enzymes. The ester bond in this compound is susceptible to hydrolysis by esterases, leading to the production of isopropanol and formic acid. These metabolites can further interact with cellular components, influencing enzyme activity and gene expression. For instance, formic acid can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of moisture and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound is generally well-tolerated, with minimal adverse effects. At higher doses, it can cause toxicity, including respiratory irritation, central nervous system depression, and liver damage. Animal studies have shown that the threshold for toxic effects varies depending on the species and the route of administration. For instance, inhalation of high concentrations of this compound can lead to respiratory distress and systemic toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to ester hydrolysis and alcohol metabolism. The primary metabolic pathway involves the hydrolysis of this compound by esterases to produce isopropanol and formic acid. Isopropanol is further metabolized by alcohol dehydrogenase to acetone, which can enter various metabolic pathways, including the citric acid cycle. Formic acid can be metabolized by formate dehydrogenase to carbon dioxide and water, contributing to cellular respiration .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion across cellular membranes. Due to its lipophilic nature, this compound can easily penetrate lipid bilayers and accumulate in cellular compartments. Binding proteins and transporters may facilitate its distribution within tissues, although specific transport mechanisms for this compound have not been extensively studied .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cellular membranes. Its lipophilic properties allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, this compound can be found in organelles involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria. The subcellular localization of this compound can influence its activity and interactions with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl formate can be synthesized through the esterification of formic acid with isopropanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The process can be summarized as follows: [ \text{HCOOH} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{HCOOCH(CH}_3\text{)}_2 + \text{H}_2\text{O} ] In this reaction, formic acid (HCOOH) reacts with isopropanol (CH3CH(OH)CH3) to produce this compound (HCOOCH(CH3)2) and water (H2O). The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a three-necked flask equipped with an oil-water separator and a thermometer. The mixture of formic acid, isopropanol, concentrated sulfuric acid, and benzene is heated and refluxed until the anhydrous fraction appears. The layers are then separated, and the organic layer is washed, neutralized, dried, and distilled under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopropyl formate has various applications in scientific research, including:

Comparison with Similar Compounds

Isopropyl formate can be compared with other esters such as:

    Methyl formate (HCOOCH3): Similar in structure but with a methyl group instead of an isopropyl group.

    Ethyl formate (HCOOCH2CH3): Contains an ethyl group instead of an isopropyl group.

    Propyl formate (HCOOCH2CH2CH3): Contains a propyl group instead of an isopropyl group.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties, such as its fruity odor and volatility. Its ability to form porous structures in microsphere preparation also sets it apart from other esters .

Properties

IUPAC Name

propan-2-yl formate
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InChI

InChI=1S/C4H8O2/c1-4(2)6-3-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RMOUBSOVHSONPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID2027258
Record name Isopropyl formate
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Molecular Weight

88.11 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [HSDB], Liquid, colourless liquid with a fruity, ether-like odour
Record name Isopropyl formate
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Record name Isopropyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

68.2 °C at 760 mm Hg, BP: 63.3 °C, 67.00 to 70.00 °C. @ 760.00 mm Hg
Record name ISOPROPYL FORMATE
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Record name Isopropyl formate
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Flash Point

22 °F (closed cup)
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Solubility

Slightly sol in water, Sol in alcohol, ether, and acetone, 20.7 mg/mL at 25 °C, slightly soluble in water; completely miscible with alcohol, ether, and most organic solvents
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Record name Isopropyl formate
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Record name Isopropyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.8728 at 20 °C/4 °C, 0.877-0.883 (20°)
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Record name Isopropyl formate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Density

3.03 (Air= 1)
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Vapor Pressure

138.0 [mmHg], Vapor pressure: 100 mm Hg at 17.8 °C, 138 mm Hg at 25 °C
Record name Isopropyl formate
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Color/Form

Colorless liquid

CAS No.

625-55-8
Record name Isopropyl formate
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Record name Formic acid, 1-methylethyl ester
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Record name Isopropyl formate
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Melting Point

-80 °C
Record name Isopropyl formate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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